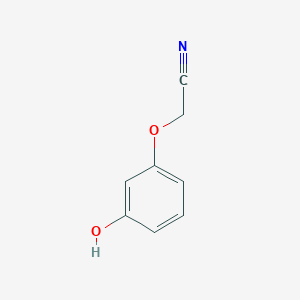

2-(3-Hidroxifenoxi)acetonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(3-Hydroxyphenoxy)acetonitrile-related compounds has been explored through various methods. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, showcasing a method to produce closely related compounds efficiently (Wu et al., 2014). Similarly, the synthesis and structural characterization of triorganotin(IV) complexes offer insights into the reactivity and potential applications of hydroxyaryl acetonitrile derivatives (Baul et al., 2002).

Molecular Structure Analysis

The molecular structure of hydroxyphenoxy acetonitriles and related compounds has been elucidated through various analytical techniques. Single crystal X-ray diffraction analysis has confirmed structures and helped optimize them through density functional theory (DFT) calculations, as demonstrated in studies of hydroxy and tetrahydro indeno furanyl acetonitriles (Li et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 2-(3-Hydroxyphenoxy)acetonitrile derivatives reveal their reactivity and potential for creating complex molecules. For instance, the catalyst-free synthesis of 2-anilinoquinolines via three-component reactions showcases the versatility of acetonitrile derivatives in forming new C-N bonds (Dhiman et al., 2019).

Physical Properties Analysis

The study of physical properties, such as hydrogen bonds and hydrogen-bonded chains in complexes, provides insight into the behavior and interactions of hydroxyphenoxy acetonitrile derivatives. FTIR and 1H NMR studies highlight the significance of solvent effects and molecular interactions (Wojciechowski et al., 2000).

Aplicaciones Científicas De Investigación

- Síntesis de Ciclobutenona: Los investigadores han utilizado 2-(3-Hidroxifenoxi)acetonitrilo como materia prima en la síntesis de ciclobutenonas a través de reacciones de ciclización [2+2]. En un enfoque, el acetonitrilo sirve como solvente y material de partida, con anhídrido tríflico catalítico (Tf₂O) y una esponja de protones (PS) como reactivos clave .

- Conversión a PBAc: En estudios de biodegradación, this compound puede ser convertido enzimáticamente a 2-hidroxi-2-(3-fenoxifenil)acetaldehído (PBAld) por oxinitrilasa. Posteriormente, PBAld puede ser transformado a 2-hidroxi-2-(3-fenoxifenil)ácido acético (PBAc) por aldehído deshidrogenasa .

Química Sintética y Síntesis Orgánica

Estudios de Biodegradación

Mecanismo De Acción

Target of Action

The primary targets of 2-(3-Hydroxyphenoxy)acetonitrile are currently unknown .

Mode of Action

It’s important to note that the mode of action of a compound generally involves its interaction with its biological targets, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-(3-Hydroxyphenoxy)acetonitrile’s action are currently unknown . Understanding these effects would provide insights into the compound’s potential therapeutic or harmful effects .

Action Environment

Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can be biotically converted to 3-phenoxybenzaldehyde (PBAld) by oxynitrilase, an enzyme that converts cyanhydrin groups to aldehydes . This suggests that 2-(3-Hydroxyphenoxy)acetonitrile may interact with certain enzymes and other biomolecules, influencing their function and potentially playing a role in various biochemical reactions.

Cellular Effects

Research suggests that acetonitrile molecules can enhance the fluctuation of lipid membranes, particularly enhancing the mode fluctuation . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme, potentially inhibiting or activating it

Metabolic Pathways

Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme and potentially influence metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-(3-hydroxyphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARACIAZIFNFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)

![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)